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Compound of Interest

Compound Name: CX516

Cat. No.: B068903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable ampakines, CX516 and CX717,

which have been investigated for their potential as cognitive enhancers. Ampakines are

positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid

(AMPA) receptor, playing a crucial role in synaptic plasticity and memory formation. This

document summarizes key experimental data, details the methodologies of pivotal studies, and

visualizes the underlying mechanisms and experimental workflows.

Quantitative Data Summary
The following tables provide a structured overview of the quantitative data extracted from

various preclinical and clinical studies, facilitating a direct comparison of CX516 and CX717.

Table 1: Preclinical Efficacy of CX516 vs. CX717
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Parameter CX516 CX717 Species
Cognitive
Task

Citation

Effective

Dose
35 mg/kg

0.3 - 10

mg/kg
Rat

Delayed-

Nonmatch-to-

Sample

(DNMS), 8-

Arm Radial

Maze

[1][2]

20 mg/kg
0.3 - 1.5

mg/kg

Non-human

Primate

Delayed-

Match-to-

Sample

(DMS)

[3][4]

Potency

Comparison

Lower

Potency

~60 times

more potent

than CX516

Rat

Hippocampal

Slice

Electrophysio

logy

[2]

Modest effect

at 10-30

mg/kg and

170 mg/kg

Reduced

amphetamine

-induced

hyperactivity

at 1-3 mg/kg

Rat

Amphetamine

-induced

Hyperactivity

[2]

Effect on

Long-Term

Potentiation

(LTP)

Enhances

LTP

Enhances

LTP at 2

mg/kg

Rat

In vivo

electrophysiol

ogy

[2][5]

Neuronal

Toxicity

Not reported

as directly

toxic

Not toxic to

cultured rat

neurons at

high

concentration

s

Rat
In vitro cell

culture
[2]

Table 2: Clinical Trial Data for CX516 and CX717
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Paramete
r

CX516 CX717
Populatio
n

Condition
Key
Findings

Citation

Dosage

900 mg

three times

daily

200 mg,

400 mg,

1000 mg

single oral

dose

Schizophre

nia

Patients

Cognitive

Deficits

No

significant

improveme

nt in

composite

cognitive

score.

Associated

with

fatigue,

insomnia,

and

epigastric

discomfort.

[5][6]

12 mg/kg N/A

Elderly with

Mild

Cognitive

Impairment

Memory

Impairment

No

statistically

significant

improveme

nt in

delayed

word recall.

[3][7]

ADHD

Study
N/A

800 mg

oral

formulation

(developm

ent

abandoned

due to poor

bioavailabil

ity)

Adults with

ADHD

ADHD

Symptoms

Positive

clinical and

statistical

results on

ADHD

rating

scale. Safe

and well-

tolerated.

[2][8]

Sleep

Deprivation

Study

No effect at

doses

No

significant

reversal of

Healthy

Adult

Volunteers

Simulated

Night Shift

CX516

showed no

effect.

[3][9]
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below 30

mg/kg

performanc

e and

alertness

deficits.

CX717 was

not

effective at

the tested

doses.

N/A

Effective in

reversing

performanc

e

impairment

.

Non-

human

Primates

Sleep

Deprivation

Reversed

impaired

performanc

e and

reductions

in brain

activation.

[4][10]

Signaling Pathway and Mechanism of Action
Both CX516 and CX717 are classified as "low-impact" ampakines. They act as positive

allosteric modulators of the AMPA receptor. This means they bind to a site on the receptor

distinct from the glutamate binding site and enhance the receptor's response to glutamate.

Their primary mechanism involves slowing the deactivation and desensitization of the AMPA

receptor channel, leading to a prolonged influx of sodium ions upon glutamate binding. This

enhanced synaptic response is believed to be the basis for their cognitive-enhancing effects.
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Mechanism of Action of CX516 and CX717

Experimental Protocols
Preclinical Evaluation of CX717 in a Rat Model of
Amphetamine-Induced Hyperactivity
This experiment aimed to assess the potential antipsychotic-like effects of CX717.

Subjects: Male Sprague-Dawley rats.

Drug Administration: CX717 was administered intraperitoneally (IP) at doses of 1 mg/kg and

3 mg/kg. Amphetamine (1 mg/kg) was used to induce hyperactivity.

Procedure:
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Rats were habituated to the testing environment.

CX717 or vehicle was administered.

30 minutes later, amphetamine or saline was administered.

Locomotor activity (ambulation and rearing) was recorded for a specified period using an

automated activity monitoring system.

Outcome Measures: The primary outcomes were the total distance traveled (ambulation) and

the number of vertical rears, which are indicators of hyperactivity.

Statistical Analysis: Data were analyzed using a one-way ANOVA followed by post-hoc tests

to compare the effects of different treatment groups.[2]

Clinical Trial of CX516 for Cognitive Deficits in
Schizophrenia
This study investigated the efficacy of CX516 as an add-on therapy to improve cognitive

function in patients with schizophrenia.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group

trial.

Participants: Stable schizophrenia patients treated with clozapine, olanzapine, or

risperidone. A total of 105 patients were randomized.

Intervention: Patients received either CX516 (900 mg three times daily) or a placebo for 4

weeks.

Assessments:

A comprehensive cognitive battery was administered at baseline, week 4, and a 4-week

follow-up. The primary endpoint was the change from baseline in a composite cognitive

score.

Clinical symptoms were assessed using scales such as the Positive and Negative

Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms
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(SANS).

Safety and tolerability were monitored throughout the study.

Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of the change

in the composite cognitive score from baseline to week 4.[5][6]

Screening & Randomization

4-Week Treatment Phase

Assessment Points

Patient Screening
(Schizophrenia Diagnosis)

Randomization

CX516 Group
(900mg TID)

n=51

Placebo Group

n=54

Week 4 Assessment Baseline Assessment
(Cognitive & Clinical)

Week 8 Follow-up

Click to download full resolution via product page

CX516 Schizophrenia Trial Workflow

Comparative Analysis and Conclusion
The available data indicates that CX717 is a significantly more potent AMPA receptor modulator

than CX516.[2] Preclinical studies consistently demonstrate the cognitive-enhancing effects of

both compounds, but CX717 achieves these effects at much lower doses.[1][2][4]
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In clinical trials, CX516 yielded disappointing results in studies for mild cognitive impairment

and as an adjunctive treatment for cognitive deficits in schizophrenia.[3][5][6] Its development

was hampered by low potency and a short half-life.[11]

CX717 showed some promise in a Phase II trial for ADHD, demonstrating positive effects on

rating scales.[8] However, its development for this indication was halted due to poor oral

bioavailability and blood-brain barrier penetration.[8] Furthermore, a study in healthy volunteers

undergoing simulated night shift work failed to show a significant benefit of CX717 on

performance and alertness.[9] In contrast, a study in non-human primates did show that CX717

could reverse the cognitive impairments caused by sleep deprivation.[4][10]

In conclusion, while both CX516 and CX717 validate the AMPA receptor as a target for

cognitive enhancement, their clinical development has been challenging. CX717 represents a

more potent second-generation ampakine compared to CX516. However, issues with

pharmacokinetics and translating preclinical efficacy to robust clinical outcomes have been

significant hurdles for both compounds. Future research in this area will likely focus on

developing ampakines with improved drug-like properties, including better bioavailability and a

longer half-life, to fully explore the therapeutic potential of this class of cognitive enhancers.
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Logical Relationship of CX516 and CX717

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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